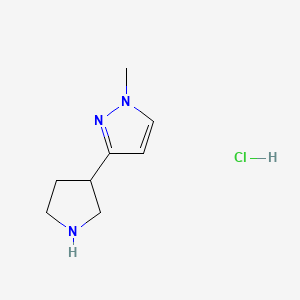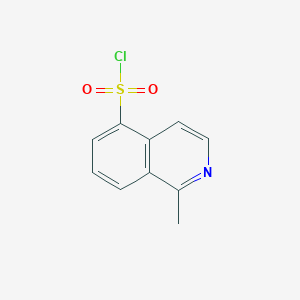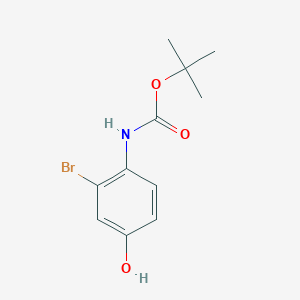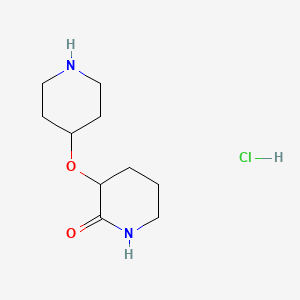
Potassium (3,3-dimethylcyclopentyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3,3-dimethylcyclopentyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3,3-dimethylcyclopentyl)trifluoroborate typically involves the reaction of 3,3-dimethylcyclopentylboronic acid with potassium fluoride and a suitable trifluoroborate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Potassium (3,3-dimethylcyclopentyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized products.
Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or other peroxides.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds .
Scientific Research Applications
Potassium (3,3-dimethylcyclopentyl)trifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium (3,3-dimethylcyclopentyl)trifluoroborate involves its ability to act as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound interacts with metal catalysts such as palladium, nickel, or copper, facilitating the formation of carbon-carbon bonds. This process is crucial for the synthesis of complex organic molecules and materials .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
Uniqueness
Potassium (3,3-dimethylcyclopentyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its 3,3-dimethylcyclopentyl group provides steric hindrance, enhancing its selectivity in certain reactions .
Properties
Molecular Formula |
C7H13BF3K |
|---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
potassium;(3,3-dimethylcyclopentyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H13BF3.K/c1-7(2)4-3-6(5-7)8(9,10)11;/h6H,3-5H2,1-2H3;/q-1;+1 |
InChI Key |
LBKQAMSMAVORLZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCC(C1)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/no-structure.png)




![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
